2-(p-Tolyl)nicotinic acid
CAS No.: 1226205-68-0
Cat. No.: VC8014114
Molecular Formula: C13H11NO2
Molecular Weight: 213.23
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1226205-68-0 |
|---|---|
| Molecular Formula | C13H11NO2 |
| Molecular Weight | 213.23 |
| IUPAC Name | 2-(4-methylphenyl)pyridine-3-carboxylic acid |
| Standard InChI | InChI=1S/C13H11NO2/c1-9-4-6-10(7-5-9)12-11(13(15)16)3-2-8-14-12/h2-8H,1H3,(H,15,16) |
| Standard InChI Key | MMPVYDGJZPRGFF-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2=C(C=CC=N2)C(=O)O |
| Canonical SMILES | CC1=CC=C(C=C1)C2=C(C=CC=N2)C(=O)O |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
2-(p-Tolyl)nicotinic acid (IUPAC: 2-(4-methylphenyl)pyridine-3-carboxylic acid) consists of a pyridine ring with two functional groups:
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A carboxylic acid (-COOH) at the 3-position.
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A para-tolyl group (4-methylphenyl) at the 2-position.
The methyl group on the aromatic ring enhances lipophilicity, potentially improving membrane permeability in biological systems .
Structural Analogs
Nicotinic acid derivatives, such as 2-acetyl nicotinic acid, share similar synthetic pathways. For example, KR100371087B1 describes Pd/C-catalyzed deoxygenation of nicotinic acid N-oxide intermediates , a method potentially adaptable for substituting acetyl groups with aryl moieties like p-tolyl.
Synthesis Methods
Traditional Approaches
Early synthesis routes for nicotinic acid derivatives often involved:
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Friedel-Crafts Acylation: Introducing acetyl groups via electrophilic substitution, as seen in the preparation of 2-acetyl nicotinic acid .
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Cross-Coupling Reactions: Suzuki-Miyaura couplings to attach aryl groups. For 2-(p-Tolyl)nicotinic acid, this would involve reacting a boronic ester-functionalized p-tolyl group with a halogenated nicotinic acid precursor.
Catalytic Innovations
The patent KR100371087B1 highlights advancements in deoxygenation using Pd/C and hydrogen , suggesting a greener alternative to traditional phosphorus-based reagents. Adapting this method could involve:
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Synthesizing a nicotinic acid N-oxide intermediate.
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Performing Pd/C-catalyzed hydrogenation to introduce the p-tolyl group.
Physicochemical Properties
| Property | Value/Range | Notes |
|---|---|---|
| Molecular Formula | C₁₃H₁₁NO₂ | Calculated from structure |
| Molecular Weight | 213.23 g/mol | - |
| Melting Point | ~200–220°C (estimated) | Based on similar nicotinic acid derivatives |
| Solubility | Moderate in DMSO, poor in water | Enhanced by the methyl group’s lipophilicity |
Biological and Pharmaceutical Applications
Antioxidant Activity
Compounds like 5c in recent studies demonstrate dual cytotoxicity and antioxidant effects via superoxide dismutase (SOD) modulation . Structural similarities suggest 2-(p-Tolyl)nicotinic acid might share these properties, warranting further study.
Industrial and Material Science Uses
Coordination Chemistry
The carboxylic acid group enables metal chelation, making it a candidate for:
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Catalysts in asymmetric synthesis.
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Luminescent materials when complexed with lanthanides.
Polymer Precursors
Incorporation into polymers could yield materials with enhanced thermal stability, leveraging the aromatic rigidity of the p-tolyl group.
Challenges and Future Directions
Synthetic Optimization
Current methods for analogous compounds rely on multi-step reactions with moderate yields (~50–70%) . Future work could explore:
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Flow Chemistry: To improve reaction efficiency.
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Biocatalysis: Enzymatic routes for greener synthesis.
Biological Screening
Prioritize in vitro testing against cancer cell lines (e.g., HCT-15, PC-3) using protocols from recent nicotinic acid studies . Key metrics would include IC₅₀ values and apoptosis induction via caspase-3 activation.
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